(S)-1-Isopropyl-2-methylpiperazine
Description
Significance of Chiral Piperazine (B1678402) Derivatives in Advanced Chemical Research
Chiral piperazine derivatives represent a class of heterocyclic compounds of paramount importance in advanced chemical research, particularly within medicinal chemistry and asymmetric synthesis. The piperazine ring, a six-membered ring containing two nitrogen atoms at opposite positions, serves as a versatile scaffold. When this ring is substituted in a way that creates one or more stereocenters, the resulting chiral derivatives become highly valuable building blocks for the synthesis of complex molecules.
The significance of these compounds is underscored by their presence in a wide array of bioactive natural products and synthetic drugs. dicp.ac.cn The piperazin-2-one (B30754) motif, a closely related structure, is considered a "privileged scaffold" in medicinal chemistry, forming the core of molecules like the antihelminthic drug praziquantel (B144689) and the potent anticancer alkaloid (-)-agelastatin A. dicp.ac.cn The conformational constraints imposed by the piperazine ring, combined with the specific three-dimensional arrangement of substituents in a chiral molecule, are crucial for achieving high-affinity and selective interactions with biological targets such as enzymes and receptors. nih.gov
Consequently, the development of methods for asymmetric synthesis—chemical reactions that selectively produce one enantiomer of a chiral product—is a major focus of contemporary organic chemistry. Researchers have developed various strategies, including palladium-catalyzed asymmetric hydrogenation and the use of chiral auxiliaries, to access enantiomerically pure piperazines and their derivatives. dicp.ac.cnrsc.orgrsc.org The availability of these chiral building blocks is essential for the systematic exploration of structure-activity relationships (SAR) and the discovery of new therapeutic agents. nih.govrsc.org
Scope and Academic Relevance of (S)-1-Isopropyl-2-methylpiperazine Studies
Within the broader class of chiral piperazines, this compound stands out as a specialized building block for organic synthesis. Its academic relevance stems directly from the combination of its constituent parts: a piperazine core, a chiral center at the 2-position defined by the methyl group (in the 'S' configuration), and an isopropyl group on one of the nitrogen atoms. This specific structure makes it a valuable intermediate for the synthesis of more complex chiral molecules, where precise control of stereochemistry is critical for the final product's function.
The primary academic interest in this compound is its application as a starting material or intermediate in multi-step synthetic pathways. While comprehensive studies focusing solely on this specific molecule are not broadly published, its availability from various chemical suppliers highlights its role as a tool for research and development. cookechem.comlookchem.comchemenu.comsigmaaldrich.com Chemists utilize such building blocks to construct novel ligands for receptors, catalysts for asymmetric reactions, or as fragments in the design of new pharmaceutical candidates. For instance, the synthesis of chiral piperazinylpropylisoxazoline analogues for dopamine (B1211576) receptors demonstrates how specific chiral piperazine units are incorporated to achieve desired biological activity and receptor selectivity. nih.gov
The study and synthesis of molecules like this compound are driven by the continuous demand in medicinal chemistry for novel, enantiomerically pure compounds for drug discovery pipelines. dicp.ac.cn The ability to introduce the specific stereochemical and structural features of this compound into a larger molecule allows researchers to fine-tune its properties and investigate the impact of chirality on biological function.
Chemical Data for this compound
| Property | Value |
| IUPAC Name | (2S)-1-isopropyl-2-methylpiperazine sigmaaldrich.com |
| Molecular Formula | C₈H₁₈N₂ cookechem.comlookchem.com |
| Molecular Weight | 142.24 g/mol cookechem.comsigmaaldrich.com |
| CAS Number | 807319-94-4 cookechem.comlookchem.comchemenu.com |
| Physical Form | Solid sigmaaldrich.comsigmaaldrich.com; Yellow Liquid sigmaaldrich.com |
| InChI Key | GGROKFCODOVWLX-QMMMGPOBSA-N sigmaaldrich.com |
| SMILES String | CC1N(CCNC1)C(C)C sigmaaldrich.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-methyl-1-propan-2-ylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)10-5-4-9-6-8(10)3/h7-9H,4-6H2,1-3H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGROKFCODOVWLX-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Kinetic Studies Involving S 1 Isopropyl 2 Methylpiperazine
Elucidation of Reaction Pathways and Intermediates
Currently, there is a notable absence of specific research in publicly accessible scientific literature that details the elucidation of reaction pathways and the isolation or characterization of intermediates in reactions where (S)-1-Isopropyl-2-methylpiperazine is a key reactant or catalyst. Mechanistic studies often involve a combination of experimental techniques, such as spectroscopy (NMR, IR, Mass Spectrometry) to identify transient species, and computational modeling to map potential energy surfaces of a reaction.
For a typical reaction, such as N-alkylation or its use as a chiral ligand in asymmetric catalysis, one would anticipate the formation of key intermediates. For instance, in its role as a nucleophile, the reaction would proceed through a transition state leading to a substituted piperazinium salt. When employed as a chiral ligand with a metal catalyst, the formation of a chiral metal-piperazine complex would be the crucial intermediate responsible for inducing stereoselectivity. However, without specific studies on this compound, the exact nature and structure of these intermediates remain speculative.
Role of Chirality in Reaction Stereoselectivity and Regioselectivity
The chirality of this compound, originating from the stereocenter at the C2 position, is expected to play a significant role in directing the stereochemical outcome of reactions. The presence of the methyl group at a chiral center and the bulky isopropyl group on the adjacent nitrogen atom creates a specific and rigid three-dimensional environment.
Stereoselectivity: In asymmetric synthesis, this defined chiral space is crucial for differentiating between enantiotopic or diastereotopic faces of a prochiral substrate. When used as a chiral auxiliary or ligand, the piperazine's conformation would influence the approach of reactants, favoring the formation of one stereoisomer over another. The precise diastereomeric or enantiomeric excess would be dependent on the specific reaction conditions and the nature of the substrates involved.
A summary of expected selectivity is presented below:
| Reaction Type | Expected Outcome | Influencing Factors |
| Stereoselectivity | High | Chirality at C2, steric bulk of isopropyl group, reaction temperature, solvent. |
| Regioselectivity | Preferential reaction at N4 | Steric hindrance at N1, electronic effects of substituents. |
Mechanistic Insights from Kinetic Analysis
A hypothetical kinetic study of an N-alkylation reaction, for example, might reveal a second-order rate law, consistent with a bimolecular nucleophilic substitution (SN2) mechanism. The rate constant would be influenced by the steric hindrance around the nucleophilic nitrogen and the nature of the electrophile.
However, a comprehensive search of scientific databases does not yield specific kinetic data or detailed mechanistic insights derived from kinetic analysis for reactions involving this compound. Such studies would be invaluable for optimizing reaction conditions and for the rational design of new synthetic methodologies based on this chiral scaffold.
Computational and Theoretical Studies of S 1 Isopropyl 2 Methylpiperazine
Density Functional Theory (DFT) Investigations
No dedicated Density Functional Theory (DFT) investigations on (S)-1-Isopropyl-2-methylpiperazine have been found in published literature. DFT is a powerful computational method used to investigate the electronic properties of molecules. Typically, such studies would provide insights into the molecule's reactivity and stability.
Electronic Structure and Reactivity Indices
There are no available studies detailing the electronic structure or calculating the reactivity indices (such as HOMO-LUMO gaps, electronegativity, or hardness) for this compound. This information would be crucial for understanding its chemical behavior.
Energetics of Reaction Pathways and Transition States
No published data exists on the energetics of reaction pathways or the structures of transition states involving this compound as calculated by DFT. Such studies are vital for predicting reaction mechanisms and kinetics.
Conformation and Configurational Analysis
While conformational analysis is a standard application of DFT, no specific studies have been published for this compound. Such an analysis would identify the most stable three-dimensional shapes of the molecule, which influences its physical and biological properties.
Quantum Chemical Calculations Beyond DFT (e.g., QCISD(T)CBS, MP2CBS)
Higher-level quantum chemical calculations, which provide more accurate energetic and structural data than standard DFT, have not been reported for this compound. These methods are computationally expensive and are typically applied to smaller or particularly significant molecular systems.
Molecular Modeling and Dynamics Simulations
There is no evidence of molecular modeling or molecular dynamics simulations having been performed for this compound in the scientific literature. These simulations would offer insights into the dynamic behavior of the molecule over time, which is important for understanding its interactions in various environments.
Predictive Models for Stereoselectivity in Chemical Transformations
While the development of predictive models for stereoselectivity is an active area of research in chemistry, no such models have been specifically developed or validated using this compound as a substrate or catalyst.
Advanced Analytical Characterization Techniques for S 1 Isopropyl 2 Methylpiperazine
Spectroscopic Methods
Spectroscopic techniques are indispensable for probing the molecular structure of (S)-1-Isopropyl-2-methylpiperazine by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR, ¹³C NMR, and 2D NMR techniques are crucial for unambiguous structural assignment.
¹H NMR (Proton NMR) provides information about the number of different types of protons, their electronic environment, and their connectivity. In a typical ¹H NMR spectrum of this compound, one would expect to see distinct signals corresponding to the protons of the isopropyl group, the methyl group on the piperazine (B1678402) ring, and the various methylene (B1212753) and methine protons of the piperazine ring itself. The chemical shifts (δ) are influenced by the neighboring atoms and functional groups.
Interactive Data Table: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isopropyl CH | ~2.5 - 3.0 | ~55 - 60 |
| Isopropyl CH₃ | ~1.0 - 1.2 | ~18 - 22 |
| Piperazine Ring CH (at C2) | ~2.7 - 3.2 | ~50 - 55 |
| Piperazine Ring CH₂ | ~2.3 - 3.0 | ~45 - 50 |
| Ring Methyl CH₃ | ~1.0 - 1.2 | ~15 - 20 |
| NH Proton | Broad signal, variable | N/A |
Note: These are estimated values based on analogous structures. Actual experimental values may vary depending on the solvent and other experimental conditions.
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to further confirm the structure. COSY experiments would reveal proton-proton couplings, helping to establish the connectivity between the protons on the piperazine ring and the substituents. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, providing definitive assignments for both the ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. nih.gov Key expected absorptions include:
N-H stretching: A moderate to weak band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine in the piperazine ring.
C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the alkyl groups (isopropyl and methyl) and the piperazine ring.
C-N stretching: Absorptions in the 1000-1250 cm⁻¹ region, characteristic of the carbon-nitrogen bonds within the piperazine ring and the bond to the isopropyl group.
N-H bending: A band in the 1500-1650 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. The molecular weight of this compound is 142.24 g/mol . lookchem.comsigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 142.
The fragmentation pattern would show characteristic losses of alkyl groups. For example, the loss of an isopropyl group (C₃H₇) would result in a fragment ion at m/z 99. The loss of a methyl group (CH₃) would lead to a fragment at m/z 127. These fragmentation patterns, when analyzed, provide a fingerprint for the molecule's structure. Coupling MS with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS) allows for the separation of the compound from a mixture before its mass analysis, enhancing the specificity of the detection. nih.gov
Chromatographic Techniques
Chromatographic methods are essential for separating this compound from impurities and for its quantification. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of non-volatile and thermally sensitive compounds like this compound. For the analysis of this chiral compound, a chiral stationary phase (CSP) would be necessary to separate the (S)-enantiomer from its (R)-enantiomer.
The method would involve a mobile phase, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and a buffer, flowing through a column packed with the chiral stationary phase. Detection is commonly achieved using an ultraviolet (UV) detector, as the piperazine ring exhibits some UV absorbance, or more universally with a mass spectrometer (LC-MS). The retention time of the compound under specific conditions is a key parameter for its identification. UPLC, with its smaller particle size columns, offers faster analysis times and better resolution compared to traditional HPLC. mdpi.com
Gas Chromatography (GC)
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. This compound is sufficiently volatile to be analyzed by GC. Similar to HPLC, the separation of enantiomers would require a chiral GC column. The compound would be vaporized and carried by an inert gas (the mobile phase) through the column. The retention time, the time it takes for the compound to travel through the column, is used for identification.
GC is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (GC-MS) for definitive identification based on the mass spectrum of the eluted compound. nih.gov The use of GC-MS would provide both the retention time and the mass spectral data, offering a high degree of confidence in the identification of this compound.
Chiral Chromatography for Enantiomeric Purity Assessment
Chiral chromatography stands as a primary and robust method for the separation and quantification of enantiomers. nih.gov The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. khanacademy.org The enantiomeric purity of this compound can be accurately determined by high-performance liquid chromatography (HPLC) equipped with a suitable CSP.
The selection of the CSP is the most critical factor in developing a successful chiral separation method. For chiral amines and piperazine derivatives, polysaccharide-based CSPs are widely used. These are typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. Another class of effective CSPs for primary amines includes those based on crown ethers, which form inclusion complexes with the protonated amine group. nih.gov
Method development involves optimizing the mobile phase composition to achieve adequate resolution between the enantiomers, ideally with a resolution value (Rs) of 1.5 or greater to ensure baseline separation. mdpi.com Common mobile phase strategies include normal-phase, polar organic, and reversed-phase modes. For basic compounds like piperazines, additives such as trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA) are often incorporated into the mobile phase to improve peak symmetry and chromatographic efficiency. nih.gov
Key Research Findings:
Polysaccharide-Based CSPs: Columns like Chiralpak® IA, IB, and IC have demonstrated broad applicability for separating various chiral compounds, including those with amine functionalities. nih.gov The LARIHC CF6-P (isopropyl-carbamate cyclofructan 6) stationary phase has shown enantioselectivity for 77% of the chiral drugs evaluated in one study, highlighting its broad utility. nih.gov
Mobile Phase Optimization: The choice of organic modifier (e.g., ethanol, isopropanol) and additives is crucial. For many chiral amines, a mobile phase consisting of acetonitrile/methanol with small amounts of acetic acid and triethylamine has proven effective in the polar organic mode. nih.gov
Crown Ether CSPs: Columns such as Crownpak CR(+) are specifically designed for the separation of compounds with primary amine groups. nih.gov Separation is achieved using an acidic aqueous mobile phase (e.g., perchloric acid solution at pH 1-2) that protonates the amine, facilitating complexation with the crown ether. nih.gov
Below is a table summarizing typical conditions used for the chiral separation of amine-containing compounds, which can be adapted for this compound.
Table 1: Exemplary Chiral HPLC Conditions for Amine Separation
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Analytes Separated | Reference |
|---|---|---|---|
| LARIHC CF6-P (Cyclofructan) | 80% Acetonitrile / 20% Methanol / 0.3% Acetic Acid / 0.2% Triethylamine | Amphetamine | nih.gov |
| Crownpak CR(+) (Crown Ether) | Perchloric Acid Buffer (pH 1.0) | 5-[2-aminopropyl]-2-methoxybenzene sulfonamide | nih.gov |
| Lux® Cellulose-2 | Carbon Dioxide / Isopropanol (B130326) (gradient) | Azole fungicides (e.g., triadimenol) | mdpi.com |
Other Advanced Analytical Methodologies
Beyond chromatography, spectroscopic and electrophoretic methods offer alternative and complementary approaches for assessing the enantiomeric composition of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy, when used with a chiral solvating agent (CSA), is a powerful and relatively rapid method for determining enantiomeric purity. nih.gov This technique does not separate the enantiomers but allows for their discrimination in solution. The process involves adding a chiral solvating agent to the NMR sample containing the analyte. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the chiral substrate. nih.gov
These diastereomeric complexes have different magnetic environments, which results in separate, non-equivalent signals (chemical shift non-equivalence, Δδ) in the ¹H or ¹³C NMR spectrum for corresponding nuclei in each enantiomer. rsc.org The enantiomeric excess (ee) can then be determined directly by integrating the areas of these resolved signals. rsc.org For this compound, protons adjacent to the chiral centers are the most likely to show observable chemical shift differences. The effectiveness of a CSA depends on its ability to form stable complexes with distinct geometries, often through interactions like hydrogen bonding or π-π stacking. nih.govresearchgate.net
Key Research Findings:
Mechanism: The formation of diastereomeric complexes is the key to enantiorecognition. The magnitude of the chemical shift non-equivalence (Δδ) depends on the strength and geometry of the interaction between the CSA and the analyte enantiomers. nih.gov
CSA Design: Effective CSAs often possess functionalities that promote specific interactions. For an amine like this compound, CSAs with acidic protons or large aromatic surfaces are often effective. nih.govresearchgate.net
Applications: The technique is widely applied to determine the enantiomeric excess of natural products, chiral drugs, and products from asymmetric synthesis. rsc.org It is particularly advantageous because it is non-destructive and derivatization of the analyte is not required. nih.gov
The table below illustrates the expected outcome of an NMR experiment using a chiral solvating agent with a racemic mixture of 1-Isopropyl-2-methylpiperazine.
Table 2: Hypothetical ¹H NMR Data for Enantiomer Discrimination of 1-Isopropyl-2-methylpiperazine
| Proton | Signal in Absence of CSA (ppm) | Signal for (S)-enantiomer with CSA (ppm) | Signal for (R)-enantiomer with CSA (ppm) | Chemical Shift Difference (Δδ, ppm) |
|---|---|---|---|---|
| H at C2 | 3.10 | 3.12 | 3.15 | 0.03 |
| CH₃ at C2 | 1.15 | 1.16 | 1.18 | 0.02 |
Capillary Electrophoresis (CE) is a high-resolution separation technique that has become a valuable alternative to HPLC for chiral analysis. mdpi.com It offers advantages such as high efficiency, short analysis times, and minimal consumption of samples and reagents, aligning with the principles of green chemistry. mdpi.commdpi.com
In chiral CE, a chiral selector is added to the background electrolyte (BGE). The separation of enantiomers occurs because of the differences in their binding affinities with the chiral selector, which leads to different effective electrophoretic mobilities. mdpi.com For the separation of basic drugs and piperazine derivatives, cyclodextrins (CDs) and their derivatives are the most widely used and effective chiral selectors. nih.govnih.gov
β-Cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfated-β-cyclodextrin, are particularly well-suited for this purpose. mdpi.comnih.gov The hydrophobic inner cavity of the cyclodextrin (B1172386) can form inclusion complexes with the nonpolar parts of the analyte (like the isopropyl or methyl group), while interactions with the hydroxyl groups on the CD rim also contribute to chiral recognition. The separation is typically performed in a low-pH buffer, where basic compounds like this compound are protonated and carry a positive charge. nih.govnih.gov
Key Research Findings:
Effective Selectors: A study on the separation of piperazine designer drugs found that hydroxypropyl-β-cyclodextrin was an effective chiral selector. nih.gov
Optimized Conditions: Optimal separation of piperazine and amphetamine compounds was achieved in under 23 minutes using a 200 mM phosphate (B84403) buffer at pH 2.8 containing 20 mM hydroxypropyl-β-cyclodextrin. nih.gov
Flexibility: CE offers great flexibility in method development. Parameters such as the type and concentration of the chiral selector, buffer pH, temperature, and applied voltage can be readily adjusted to optimize resolution. mdpi.comnih.gov
The following table summarizes typical conditions for the chiral separation of piperazine-related compounds using CE.
Table 3: Typical Capillary Electrophoresis Conditions for Chiral Piperazine Separation
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Chiral Selector | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms transient diastereomeric complexes with enantiomers. | nih.gov |
| Background Electrolyte | Phosphate Buffer | Maintains pH and conductivity. | nih.govnih.gov |
| pH | 2.8 - 3.0 | Ensures the basic analyte is cationic. | nih.govnih.gov |
| Temperature | 15 - 25 °C | Affects viscosity, binding constants, and resolution. | mdpi.comnih.gov |
Application As a Chiral Auxiliary and Building Block in Asymmetric Synthesis
Role in Diastereoselective Transformations
Chiral diketopiperazines derived from amino acids are powerful tools for controlling stereochemistry in the synthesis of complex molecules. By temporarily incorporating a chiral DKP scaffold, chemists can direct the formation of a new stereocenter with a high degree of predictability. These auxiliaries establish a rigid, chiral environment around a reactive center, typically a pro-chiral enolate.
The fundamental principle involves the enolization of the DKP at the carbon alpha to a carbonyl group, which is not adjacent to the existing stereocenter (i.e., at C-6). The stereocenter at C-3, which is set by the starting chiral amino acid (e.g., (S)-valine to install a 3-isopropyl group), effectively biases the approach of an incoming electrophile to one face of the planar enolate. This facial selectivity ensures that the subsequent bond formation occurs in a highly diastereoselective manner, leading to a new stereocenter at C-6 with a specific configuration relative to the one at C-3. After the transformation, the newly formed, enantiomerically enriched moiety can be cleaved from the auxiliary, which can often be recovered.
Influence on Stereochemical Outcome in C-C Bond Forming Reactions (e.g., alkylations, aldol (B89426) reactions, Diels-Alder reactions)
The influence of chiral DKP auxiliaries is most significantly documented in asymmetric alkylation reactions.
Alkylations:
The alkylation of enolates derived from chiral DKPs is a robust method for the asymmetric synthesis of α-amino acids. Research has shown that N-alkylation of the piperazine-2,5-dione ring is crucial for achieving high levels of diastereoselectivity. In a key study, the lithium enolate of (S)-N,N′-bis-para-methoxybenzyl-3-iso-propyl-piperazine-2,5-dione was subjected to benzylation to produce the corresponding 6-benzylated product with excellent diastereoselectivity. rsc.org
The high diastereofacial selectivity is attributed to the conformation of the DKP ring and the influence of the substituents. It is proposed that the stereochemical information from the C-3 substituent is relayed to the reactive C-6 enolate, primarily through the conformational constraints imposed by the N-alkyl groups. rsc.org This "chiral relay" mechanism ensures a highly ordered transition state, leading to the observed high diastereoselectivity. rsc.org
| Auxiliary | Electrophile | Base | Solvent | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|
| (S)-N,N′-bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dione | Benzyl bromide | LiHMDS | THF | >95:5 | rsc.org |
| (S)-N(1)-p-methoxybenzyl-N(4)-methyl-3-isopropyl-piperazine-2,5-dione | Benzyl bromide | LiHMDS | THF | >95:5 | rsc.org |
Aldol and Diels-Alder Reactions:
While highly effective for alkylations, the use of chiral piperazine-dione auxiliaries of the (S)-1-Isopropyl-2-methylpiperazine type is not widely reported for controlling stereochemistry in aldol or Diels-Alder reactions. The field of asymmetric synthesis has seen the development of other classes of chiral auxiliaries, such as oxazolidinones and camphorsultams, which are more commonly employed for these specific transformations. wikipedia.orgresearchgate.net
Design and Synthesis of Chiral Auxiliaries Derived from this compound or its Precursors
The design of effective chiral auxiliaries based on the piperazine (B1678402) framework focuses on creating a rigid and predictable stereochemical environment. This is exemplified by the synthesis of N-substituted piperazine-2,5-diones. The synthesis typically begins with readily available chiral amino acids to establish the initial stereocenter.
A prominent example is the synthesis of the chiral relay auxiliary (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione. rsc.org The synthesis starts with the condensation of L-valine methyl ester and N-(p-methoxybenzyl)glycine methyl ester, followed by cyclization to form the diketopiperazine ring. Subsequent N-alkylation with p-methoxybenzyl chloride furnishes the final auxiliary. The N-substituents are not merely protecting groups; they are integral to the design, enhancing the diastereocontrol during enolate alkylation by creating a more defined chiral pocket. rsc.orgrsc.org This strategic design allows stereochemical information to be effectively transmitted from the C-3 position to the reacting C-6 position. rsc.org
The preparation of enantiopure (S)-2-methylpiperazine itself can be achieved through various strategies, including the resolution of a racemic mixture with a chiral acid or by synthesis from a chiral starting material. researchgate.net This enantiopure piperazine can then serve as a building block for more complex chiral ligands and auxiliaries.
Q & A
What are the recommended synthetic strategies for (S)-1-Isopropyl-2-methylpiperazine, and how can its structural integrity be validated?
Level: Basic
Answer:
The synthesis of chiral piperazine derivatives like this compound typically involves asymmetric alkylation or resolution techniques. A common approach is the use of chiral auxiliaries or catalysts to achieve stereochemical control during piperazine ring formation. For structural validation:
- Nuclear Magnetic Resonance (NMR) : Analyze 1H and 13C NMR spectra to confirm substituent positions and stereochemistry. Compare coupling constants and splitting patterns with known analogs (e.g., 1-isopropyl-4-[2-aryl-1-diazenyl]piperazine derivatives in Table 8 of ).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., as in Table 9 of ).
- Chiral Chromatography : Use chiral HPLC or SFC to verify enantiomeric purity .
How can researchers confirm the (S)-configuration of 1-Isopropyl-2-methylpiperazine experimentally?
Level: Advanced
Answer:
Advanced stereochemical analysis requires:
- X-ray Crystallography : Resolve the crystal structure to unambiguously determine the absolute configuration, as demonstrated for similar piperazine derivatives ( lists stereochemically defined analogs).
- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with computational models to assign the (S)-configuration.
- Optical Rotation : Measure specific rotation and compare with literature values for enantiopure standards .
What experimental designs are appropriate for studying the biological activity of this compound, particularly in apoptosis pathways?
Level: Advanced
Answer:
Mechanistic studies should integrate:
- Cell-Based Assays : Use wild-type and p53-knockout cell lines (e.g., SH-SY5Y neuroblastoma cells) to assess p53 dependency, as shown for structurally related kinase inhibitors ( ).
- Western Blotting : Monitor apoptosis markers (e.g., cleaved caspases, BAX/BCL-2 ratios) and p53 nuclear accumulation.
- Flow Cytometry : Quantify apoptotic cells via Annexin V/PI staining.
- Controls : Include staurosporine (apoptosis inducer) and p53 inhibitors (e.g., pifithrin-α) to validate specificity .
How should researchers address contradictory data in physicochemical properties (e.g., solubility, stability) of this compound?
Level: Advanced
Answer:
Contradictions often arise from variations in experimental conditions. To resolve discrepancies:
- Standardized Protocols : Follow OECD guidelines for measuring solubility (e.g., shake-flask method) and stability (e.g., accelerated degradation studies under controlled pH/temperature).
- Analytical Cross-Validation : Use multiple techniques (e.g., HPLC, UV-Vis, DSC) to assess purity and degradation products ( , and 6 highlight variability in reported properties).
- Environmental Controls : Document storage conditions (e.g., inert atmosphere for hygroscopic samples) and solvent systems used .
What methodologies are recommended for evaluating enzyme inhibition (e.g., kinase inhibition) by this compound?
Level: Advanced
Answer:
Design inhibition studies using:
- Kinase Activity Assays : Measure ATPase activity via radioactive (32P-ATP) or fluorescent ADP-Glo™ assays. Reference competitive inhibition mechanisms observed in isoquinolinesulfonamide derivatives (e.g., H-7 in ).
- Dose-Response Curves : Calculate IC50 values and assess reversibility via pre-incubation/washout experiments.
- Structural Modeling : Dock the compound into kinase active sites (e.g., using AutoDock Vina) to predict binding modes and guide mutagenesis studies .
What are the critical safety considerations for handling this compound in laboratory settings?
Level: Basic
Answer:
Based on piperazine safety data (Evidences 2, 5, 9):
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers under nitrogen, away from oxidizers.
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
